(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL
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Overview
Description
®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxirane compound in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can be scaled up more easily than batch processes. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, may be employed to make the process more environmentally friendly.
Types of Reactions:
Oxidation: ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxazine rings are replaced by other substituents. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogens, organometallic reagents; reactions often require catalysts and are conducted under controlled temperatures.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL, each with potentially different biological activities and applications.
Scientific Research Applications
Chemistry: In chemistry, ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the compound’s unique chemical characteristics.
Mechanism of Action
The mechanism of action of ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds like pyrazole itself or substituted pyrazoles share some structural similarities but lack the fused oxazine ring.
Oxazine Derivatives: Compounds such as oxazine or its derivatives also share some structural features but do not have the pyrazole ring.
Uniqueness: ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL is unique due to its fused ring structure, which combines the properties of both pyrazole and oxazine. This fusion can result in unique biological activities and chemical reactivity that are not observed in compounds containing only one of these rings.
Properties
IUPAC Name |
(6R)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-6(10-4-5)1-2-7-8/h1-2,5,9H,3-4H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIRNWYMLTVIOP-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=NN21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=CC=NN21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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